Digallium europium tetraoxide

Description

Digallium europium tetraoxide (Ga₂EuO₄) is a mixed-metal oxide comprising gallium (Ga), europium (Eu), and oxygen (O). Gallium typically adopts a +3 oxidation state, forming stable oxides like Ga₂O₃, while europium exhibits dual oxidation states (+2 and +3), influencing its solubility and reactivity .

Properties

CAS No. |

97280-71-2 |

|---|---|

Molecular Formula |

EuGa2O4 |

Molecular Weight |

355.41 g/mol |

IUPAC Name |

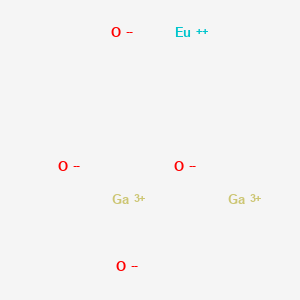

digallium;europium(2+);oxygen(2-) |

InChI |

InChI=1S/Eu.2Ga.4O/q+2;2*+3;4*-2 |

InChI Key |

CBQAURLQHSLXKS-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Ga+3].[Ga+3].[Eu+2] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Ga+3].[Ga+3].[Eu+2] |

Other CAS No. |

97280-71-2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Scrutiny of Compound Validity

-

Nomenclature Issues : The term "digallium europium tetraoxide" (Ga₂EuO₄) does not align with standard oxide nomenclature. Europium typically forms Eu³⁺ or Eu²⁺ ions, while gallium forms Ga³⁺ . A plausible stoichiometry for a mixed oxide would require charge balance (e.g., EuGaO₃ or EuGa₂O₅), but such compounds are not reported in the search results .

-

Synthetic Feasibility : No synthesis methods for Ga₂EuO₄ are documented in the provided sources. Europium oxides (EuO, Eu₂O₃) and gallium oxides (Ga₂O₃) are well-studied, but no intermediates or mixed phases are described .

Relevant Europium Oxide Chemistry

While Ga₂EuO₄ remains unverified, europium oxide reactivity is well-characterized. Key reactions include:

Europium(III) Oxide (Eu₂O₃)

Europium(II) Oxide (EuO)

| Reaction Type | Equation | Conditions | Product Properties |

|---|---|---|---|

| Oxidation | 4EuO + O₂ → 2Eu₂O₃ | Air, 200°C | Eu³⁺ oxide formation |

| Water Reaction | 2EuO + 3H₂O → 2Eu(OH)₃ + H₂↑ | Steam, 150°C | Hydrogen gas evolution |

Gallium Oxide Context

Gallium(III) oxide (Ga₂O₃) reactions are also well-documented but show no evidence of europium integration in the provided sources:

-

Acid-Base Behavior : Ga₂O₃ + 6HCl → 2GaCl₃ + 3H₂O (forms Ga³⁺ in solution).

-

Redox Stability : No reduction to Ga⁺ or mixed-valence states under standard conditions .

Potential Research Directions

If Ga₂EuO₄ is hypothesized, experimental approaches could include:

-

Solid-State Synthesis :

-

Hydrothermal Methods : Co-precipitation of Eu³⁺ and Ga³⁺ hydroxides followed by calcination .

-

Spectroscopic Characterization : X-ray diffraction and photoluminescence to confirm phase purity .

Data Limitations

Comparison with Similar Compounds

Key Data Tables

Table 1: Solubility Constants of Selected Lanthanide Hydroxides (20°C)

| Compound | Solubility Constant ($ K_{sp} $) |

|---|---|

| Eu(OH)₃ | $ 1.538 \times 10^{-5} $ |

| Ce(OH)₃ | $ 6.3 \times 10^{-5} $ |

Table 2: Structural Comparison of Europium Oxides

| Property | Eu₂O₃ | EuO | Ga₂EuO₄ (Inferred) |

|---|---|---|---|

| Oxidation State | +3 | +2 | +2/+3 mixed |

| Crystal System | Cubic | Cubic (rock-salt) | Complex mixed |

| Magnetic Behavior | Paramagnetic | Ferromagnetic | Paramagnetic |

Research Implications and Gaps

- Synthesis Challenges : Ga₂EuO₄’s preparation may require controlled redox conditions to stabilize Eu²⁺ alongside Ga³⁺, akin to methods used for EuF₂ synthesis (e.g., hydrogen reduction of EuF₃) .

- Unanswered Questions : The solubility, catalytic activity, and electronic structure of Ga₂EuO₄ remain speculative. Comparative studies with analogs like Eu-doped Ga₂O₃ could provide insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.